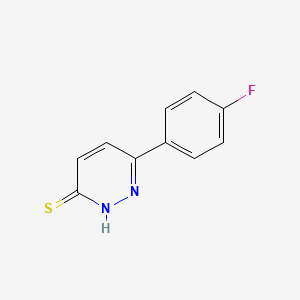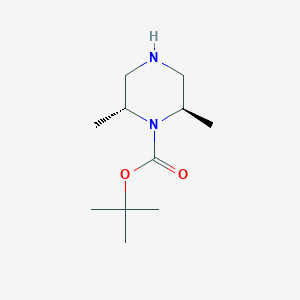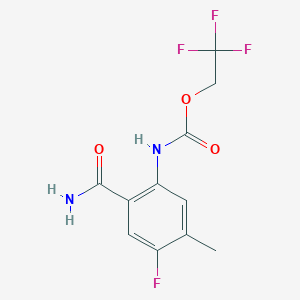
2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate is a chemical compound with the CAS Number: 1334148-88-7. It has a molecular weight of 294.21 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-(aminocarbonyl)-4-fluoro-5-methylphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique
Chromatographic Applications
2,2,2-Trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate and related compounds have been utilized in chromatographic techniques. Krause (1979) discusses a high-performance liquid chromatographic technique for determining carbamate insecticides, highlighting the sensitivity and selectivity of this method for detecting various carbamates at nanogram levels (Krause, 1979). Chankvetadze et al. (1997) describe the use of fluorinated phenylcarbamates of cellulose and amylose as chiral stationary phases in chromatography, emphasizing their improved chiral recognition abilities (Chankvetadze et al., 1997).
Organic Synthesis
In the field of organic synthesis, these compounds play a significant role. Koike and Akita (2016) discuss the use of similar fluorinated compounds in photoredox catalysis for carbon-carbon multiple bonds fluoromethylation (Koike & Akita, 2016). Limban, Marutescu, and Chifiriuc (2011) synthesized various thiourea derivatives, including fluorophenyl variants, demonstrating their potential in developing antimicrobial agents (Limban et al., 2011).
Photolabile Reagents
N-Methyl-N-(o-nitrophenyl)carbamates, closely related to the target compound, have been identified as effective photolabile alcohol protecting groups. Loudwig and Goeldner (2001) detail their use in high yield and clean deprotection induced by photolysis (Loudwig & Goeldner, 2001).
Pharmacological Research
In pharmacological research, similar compounds have been synthesized and studied for their structure-activity relationships. Palanki et al. (2000) conducted studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGNTVIAWXPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-butoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1524415.png)
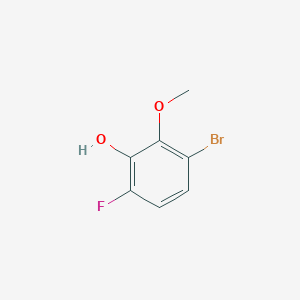
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1524422.png)
![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
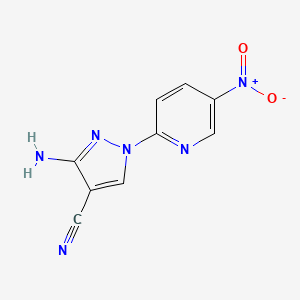
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
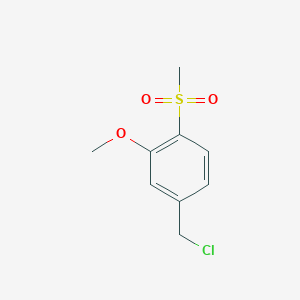

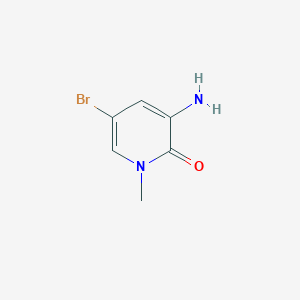
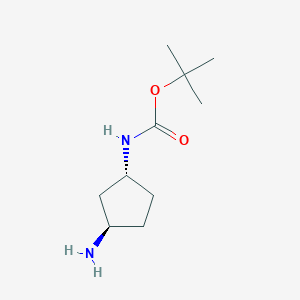

![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
